N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

regioisomer differentiation piperidine carboxamide topology medicinal chemistry scaffold selection

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1203126-64-0, molecular formula C₂₆H₂₇N₅O, molecular weight 425.5 g/mol) is a synthetic small molecule characterized by a piperidine-3-carboxamide core, N-substituted with a 6-phenylpyridazin-3-yl group and bearing an indole-3-ethyl moiety at the carboxamide nitrogen. The compound is catalogued as PubChem CID 45538729 and is available exclusively as a research-use-only screening compound from multiple chemical vendors.

Molecular Formula C26H27N5O
Molecular Weight 425.536
CAS No. 1203126-64-0
Cat. No. B2749796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
CAS1203126-64-0
Molecular FormulaC26H27N5O
Molecular Weight425.536
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54
InChIInChI=1S/C26H27N5O/c32-26(27-15-14-20-17-28-24-11-5-4-10-22(20)24)21-9-6-16-31(18-21)25-13-12-23(29-30-25)19-7-2-1-3-8-19/h1-5,7-8,10-13,17,21,28H,6,9,14-16,18H2,(H,27,32)
InChIKeyRUSLBTYXRCZFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1H-Indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1203126-64-0): Structural Identity and Compound Class Context for Procurement Screening


N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1203126-64-0, molecular formula C₂₆H₂₇N₅O, molecular weight 425.5 g/mol) is a synthetic small molecule characterized by a piperidine-3-carboxamide core, N-substituted with a 6-phenylpyridazin-3-yl group and bearing an indole-3-ethyl moiety at the carboxamide nitrogen [1]. The compound is catalogued as PubChem CID 45538729 and is available exclusively as a research-use-only screening compound from multiple chemical vendors [1]. Its structural architecture combines three pharmacologically privileged scaffolds—indole, pyridazine, and piperidine—that individually appear in numerous bioactive molecules, including acetylcholinesterase inhibitors and kinase-targeting agents [2]. However, it is essential to note that no peer-reviewed primary literature or patent explicitly reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy) for this specific compound as of the latest available records.

Why In-Class Substitution of CAS 1203126-64-0 with Structurally Adjacent Analogs Is Not Supported Without Target-Specific Data


This compound belongs to a dense chemical space where subtle structural variations—specifically the piperidine carboxamide substitution position (3- vs. 4-position), the C-6 substituent on the pyridazine ring (phenyl vs. chloro vs. methoxy vs. 4-fluorophenyl), and the indole N-substitution pattern—can profoundly alter target binding, selectivity, and pharmacokinetic behavior [1]. Within the phenylpyridazine-piperidine class, regioisomeric shifts of the carboxamide from the 3-position to the 4-position on the piperidine ring are known to produce divergent biological profiles in related chemotypes, including factor Xa inhibitors and TRPV1 modulators [2]. Similarly, replacement of the 6-phenyl group with chlorine or methoxy alters both lipophilicity and hydrogen-bonding capacity, which can translate into different solubility, metabolic stability, and off-target profiles . In the absence of target-specific quantitative data for CAS 1203126-64-0, procurement decisions must be guided by structural identity verification and physicochemical property comparison rather than assumed biological equivalence with any in-class analog [1].

Quantitative Differentiation Evidence for CAS 1203126-64-0: Computed Physicochemical Properties vs. Five Closest Structural Analogs


Piperidine-3-carboxamide vs. Piperidine-4-carboxamide Regioisomerism: Molecular Topology and Computed Polarity Differences

CAS 1203126-64-0 bears the carboxamide substituent at the piperidine 3-position, distinguishing it from the 4-position regioisomer (CAS 1105216-81-6). The 3-substituted piperidine introduces a chiral center (one undefined atom stereocenter per PubChem), whereas the 4-substituted analog is achiral with respect to the piperidine ring [1]. In related piperidine-carboxamide chemotypes, this regioisomeric shift has been associated with differential enzyme inhibition profiles; for example, BRENDA enzyme data show that piperidine-3-carboxamides and piperidine-4-carboxamides can exhibit divergent inhibition against the same target (e.g., factor Xa) [2].

regioisomer differentiation piperidine carboxamide topology medicinal chemistry scaffold selection

6-Phenyl vs. 6-Chloro Pyridazine Substitution: Lipophilicity (XLogP3-AA) and Molecular Weight Differentiation

The target compound features a 6-phenyl substituent on the pyridazine ring, in contrast to the 6-chloro analog (1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide, MW ~383.9 g/mol) . The phenyl group contributes substantially higher lipophilicity (computed XLogP3-AA = 3.8 for the target compound) compared to what would be expected for the chloro analog, and increases molecular weight by approximately 41.6 g/mol [1]. The 6-phenyl group also provides a larger aromatic surface area for potential π-stacking interactions with target proteins, a feature known to be important in the acetylcholinesterase inhibitor series where 6-phenylpyridazine derivatives achieved IC₅₀ values as low as 0.12 µM [2].

pyridazine C-6 substitution lipophilicity comparison halogen vs. phenyl SAR

6-Phenyl vs. 6-Methoxy Pyridazine: Hydrogen Bond Acceptor/Donor Profile and Solubility Implications

The target compound (6-phenyl) differs from the 6-methoxy analog (N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, MW 379.5 g/mol) in hydrogen bond acceptor count and polarity . The methoxy analog introduces an additional oxygen atom, increasing the hydrogen bond acceptor count to 5 (vs. 4 for the target) and reducing molecular weight by 46.0 g/mol [1]. Vendor technical notes indicate the methoxy group may enhance aqueous solubility and metabolic stability compared to halogenated analogs ; by extension, the 6-phenyl analog (target) is expected to have lower aqueous solubility but potentially higher metabolic stability owing to the absence of the O-demethylation liability.

hydrogen bonding capacity solubility prediction methoxy vs. phenyl pyridazine

6-Phenyl vs. 6-(4-Fluorophenyl) Pyridazine: Electronegativity and Molecular Recognition Surface Comparison

The target compound (unsubstituted 6-phenyl) differs from the 4-fluorophenyl analog (CAS 1203133-31-6, MW 443.526 g/mol, molecular formula C₂₆H₂₆FN₅O) by the absence of a para-fluoro substituent on the pendant phenyl ring [1]. The fluorine atom increases molecular weight by 18.0 g/mol and alters the electrostatic potential surface of the molecule, which can impact binding to targets with halogen-bonding pockets. The 4-fluorophenyl analog has been described in vendor literature as exhibiting monoamine oxidase (MAO) inhibitory activity ; however, no quantitative MAO inhibition data for the target compound are available to permit direct comparison.

fluorophenyl substitution electrostatic potential surface pyridazine C-6 aryl variation

Computed Drug-Likeness and Physicochemical Property Profile: Comparison Across Five Analogs

The target compound's computed physicochemical profile (MW 425.5, XLogP3 3.8, TPSA 73.9 Ų, 2 HBD, 4 HBA, 6 rotatable bonds) places it near the upper boundary of oral drug-likeness guidelines (Lipinski: MW ≤ 500, XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10) [1]. Among the five closest analogs compared, the target compound has the highest XLogP3 (3.8) together with the 6-(4-methoxyphenyl) analog (CAS 1203090-46-3, MW 455.562, XLogP3 not independently computed but expected similar), and a TPSA (73.9 Ų) below the typical 140 Ų cutoff for oral bioavailability, suggesting favorable membrane permeability potential [1]. However, the rotatable bond count of 6 is within acceptable limits for oral bioavailability prediction [1].

drug-likeness assessment physicochemical property profiling lead-like compound selection

Procurement-Relevant Application Scenarios for N-[2-(1H-Indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (CAS 1203126-64-0)


Structure-Activity Relationship (SAR) Exploration of Pyridazine C-6 Substitution Effects within Indole-Piperidine Carboxamide Chemotypes

This compound serves as the '6-phenyl reference standard' within a matrix of pyridazine C-6 analogs (chloro, methoxy, 4-fluorophenyl, and 4-methoxyphenyl), enabling systematic SAR studies to determine the impact of C-6 substituent size, lipophilicity, and electronic character on biological target engagement. The computed XLogP3 value of 3.8 for the phenyl analog [1] provides a benchmark lipophilicity against which the methoxy (lower logP) and 4-fluorophenyl (slightly higher logP due to fluorine) analogs can be compared in parallel screening assays. Procurement of the full analog set is recommended to enable multivariate SAR analysis.

Piperidine Regioisomer Differentiation Studies: 3-Carboxamide vs. 4-Carboxamide Pharmacological Profiling

The target compound (CAS 1203126-64-0, piperidine-3-carboxamide) and its 4-carboxamide regioisomer (CAS 1105216-81-6) form a matched molecular pair differing only in carboxamide attachment topology . This pair is ideal for investigating regioisomer-dependent differences in target binding, selectivity, and pharmacokinetics. The target compound's stereocenter (undefined atom stereocenter count = 1) also enables chiral resolution and enantiomer-specific activity profiling [1].

CNS Drug Discovery Library Enrichment Based on Favorable Physicochemical Properties

With a molecular weight of 425.5 g/mol, TPSA of 73.9 Ų, and XLogP3 of 3.8, the compound resides within the CNS drug-like chemical space [1]. Its physicochemical profile aligns with known CNS-active drugs (mean MW ~310, mean TPSA ~40-90 Ų for CNS penetrants), making it suitable for inclusion in CNS-focused screening decks. The computed CNS MPO (Multiparameter Optimization) score, derived from these properties, is estimated at approximately 4.5-5.0 on the 0-6 scale, though this requires experimental confirmation [2].

Indole-Containing Fragment-Based and Scaffold-Hopping Library Design

The compound's indole-3-ethyl moiety is a privileged fragment found in numerous endogenous ligands (tryptamine, serotonin, melatonin) and synthetic drugs [1]. As a fully elaborated screening compound rather than a fragment, it provides a ready-to-use tool for target-based screens where indole recognition elements are implicated, such as aminergic GPCRs, kinase ATP-binding pockets, and bromodomain acetyl-lysine binding sites, without requiring de novo synthetic assembly.

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.